

2,3-Difluorophenylacetonitrile molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Difluorophenylacetonitrile

Cat. No.: B137455

[Get Quote](#)

An In-depth Technical Guide to 2,3-Difluorophenylacetonitrile

This technical guide provides a comprehensive overview of **2,3-Difluorophenylacetonitrile** (CAS No. 145689-34-5), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular structure, physicochemical properties, and its role in the synthesis of complex molecules.

Molecular Structure and Properties

2,3-Difluorophenylacetonitrile, also known as 2,3-Difluorobenzyl Cyanide, is a fluorinated aromatic compound with the molecular formula $C_8H_5F_2N$.^{[1][2][3]} The presence of two fluorine atoms on the phenyl ring significantly influences its chemical reactivity and the properties of its derivatives, making it a valuable building block in medicinal chemistry.^[2] Fluorinated organic compounds are often sought after in drug development for their enhanced metabolic stability and unique biological activity.^[2]

Quantitative Data Summary

The key physicochemical properties of **2,3-Difluorophenylacetonitrile** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₈ H ₅ F ₂ N
Molecular Weight	153.13 g/mol
CAS Number	145689-34-5
Appearance	Clear, very pale lemon/lime to light orange liquid
Purity (Assay)	≥98.0%
Melting Point	24 °C
Boiling Point	216.9 ± 25.0 °C at 760 mmHg
Density	1.2 ± 0.1 g/cm ³
Flash Point	85.0 ± 23.2 °C
Vapor Pressure	0.1 ± 0.4 mmHg at 25°C
Refractive Index	1.49 at 20 °C

Sources:[1][2][3][4]

Molecular Structure Diagram

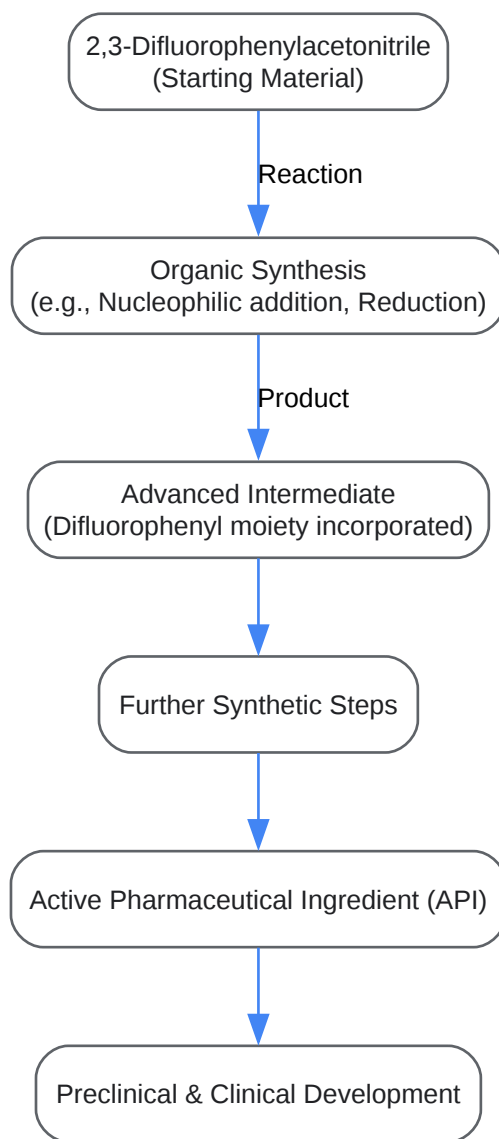
The molecular structure of **2,3-Difluorophenylacetonitrile** is depicted in the following diagram generated using the DOT language.

Molecular structure of **2,3-Difluorophenylacetonitrile**

Role in Organic Synthesis and Drug Development

2,3-Difluorophenylacetonitrile serves as a critical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[2] Its difluorinated phenyl moiety is a desirable feature in many active pharmaceutical ingredients (APIs) due to the enhanced lipophilicity and metabolic stability conferred by the fluorine atoms. [5] This can improve a drug candidate's pharmacokinetic profile, such as its ability to cross the blood-brain barrier or its resistance to degradation in the body.[5]

The logical workflow for the utilization of **2,3-Difluorophenylacetonitrile** in a drug development pipeline is illustrated in the diagram below.



[Click to download full resolution via product page](#)

Role of **2,3-Difluorophenylacetonitrile** in Drug Development

Experimental Protocols

While specific, detailed proprietary synthesis methods for **2,3-Difluorophenylacetonitrile** are not publicly available, a general experimental protocol can be inferred from standard organic chemistry reactions for the synthesis of similar arylacetonitriles. One common method is the cyanation of a corresponding benzyl halide.

General Protocol for the Synthesis of **2,3-Difluorophenylacetonitrile** from 2,3-Difluorobenzyl Bromide:

- Materials:
 - 2,3-Difluorobenzyl bromide
 - Sodium cyanide (NaCN) or Potassium cyanide (KCN)
 - A polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))
 - Water
 - Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
 - Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-Difluorobenzyl bromide in the chosen polar aprotic solvent.
 - Add a stoichiometric equivalent or a slight excess of sodium cyanide to the solution.
 - Heat the reaction mixture with stirring. The reaction temperature and time will depend on the specific solvent and concentration, but a typical range is 50-100°C for several hours.
 - Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
 - Once the reaction is complete, allow the mixture to cool to room temperature.
 - Quench the reaction by carefully pouring the mixture into a larger volume of water.
 - Extract the aqueous mixture with an organic solvent (e.g., diethyl ether) multiple times.
 - Combine the organic extracts and wash them with brine (saturated NaCl solution).
 - Dry the organic layer over an anhydrous drying agent.

- Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
- The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure **2,3-Difluorophenylacetonitrile**.

Safety Note: This procedure involves highly toxic cyanide salts and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. The reaction should be quenched with an oxidizing agent (e.g., bleach) to destroy any residual cyanide before disposal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Difluorophenylacetonitrile | C₈H₅F₂N | CID 518968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. 2,3-Difluorophenylacetonitrile | 145689-34-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 2,3-Difluorophenylacetonitrile(145689-34-5)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [2,3-Difluorophenylacetonitrile molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b137455#2-3-difluorophenylacetonitrile-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com